1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
Description
This compound belongs to a class of triazolo-pyrimidine derivatives characterized by a piperazine linker and aryl substituents. Its structure features a 4-fluorophenyl group attached to the triazolo[4,5-d]pyrimidine core and a 3-methylphenyl ethanone moiety via a piperazine bridge. The fluorine atom at the para position of the phenyl ring and the methyl group on the ethanone side chain are critical for modulating electronic and steric properties, influencing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-16-3-2-4-17(13-16)14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)19-7-5-18(24)6-8-19/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJSMJXRFBEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s triazolo-pyrimidine core and piperazine linker are conserved in several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Improve binding to hydrophobic enzyme pockets (e.g., histone deacetylases, CYP450 enzymes) by enhancing dipole interactions .
- Methoxy vs. Methyl Substituents : Methoxy groups reduce metabolic stability due to demethylation pathways, whereas methyl groups enhance lipophilicity without significant metabolic liabilities .
Pharmacokinetic and Permeability Comparisons
highlights permeability studies on fluconazole-triazolo hybrids, which share structural motifs with the target compound. For example:
- Compound III (4-Fluorophenyl-substituted) : Exhibited moderate permeability (LogP ~3.2) through lipophilic membranes, attributed to fluorine’s balance between hydrophobicity and polarity .
- Compound VI (4-Fluorophenyl with acetamide side chain) : Lower permeability (LogP ~2.8) due to increased hydrogen-bonding capacity from the acetamide group .
The target compound’s 3-methylphenyl ethanone moiety likely enhances permeability (predicted LogP ~3.5) compared to bulkier substituents (e.g., trifluoromethylphenyl in ).
Bioactivity and Mechanism of Action
While direct bioactivity data for the target compound are lacking, analogs provide insights:
- Antifungal Activity : Thiazolo-pyrimidine hybrids () inhibit fungal CYP51 with IC₅₀ values of 0.5–2.0 µM. Fluorophenyl derivatives (e.g., Compound III) showed superior activity compared to chlorophenyl analogs .
NMR and Structural Stability
’s NMR analysis of rapamycin analogs revealed that substituents on regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shifts (Δδ = 0.3–0.7 ppm). For the target compound, analogous shifts in the triazolo-pyrimidine core (e.g., fluorophenyl vs. methylphenyl) could alter π-stacking interactions or hydrogen-bonding networks, impacting target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
